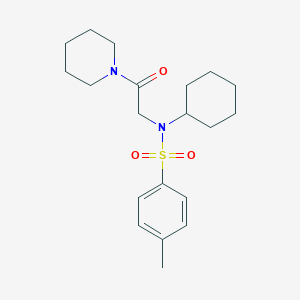

![molecular formula C18H25ClN2O3S B298741 1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide](/img/structure/B298741.png)

1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide is a chemical compound that belongs to the class of sulfonylurea drugs. It is commonly used in scientific research for its ability to inhibit the activity of ATP-sensitive potassium (KATP) channels.

Mechanism of Action

1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide inhibits the activity of 1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide channels by binding to the sulfonylurea receptor subunit of the channel. This leads to the closure of the channel and depolarization of the cell membrane, which triggers various downstream signaling pathways.

Biochemical and Physiological Effects:

The inhibition of 1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide channels by 1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. For example, it increases insulin secretion from pancreatic beta cells, which is useful in the treatment of type 2 diabetes. It also improves cardiac function by increasing contractility and reducing ischemic injury. Additionally, it has been shown to have vasodilatory effects, which may be useful in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide in lab experiments is its specificity for 1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide channels. This allows researchers to study the role of these channels in various physiological processes with high precision. However, one limitation is that it may have off-target effects on other ion channels, which could complicate data interpretation.

Future Directions

There are many future directions for research involving 1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide. One area of interest is the role of 1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide channels in the regulation of blood glucose levels and the development of novel therapies for type 2 diabetes. Additionally, research on the effects of 1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide channel inhibition on cardiac function and vascular tone may lead to the development of new treatments for heart disease and hypertension. Finally, the development of more specific 1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide channel inhibitors may help to overcome some of the limitations of 1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide and allow for more precise studies of these channels in various physiological processes.

Synthesis Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide involves the reaction of 4-chlorobenzenesulfonyl chloride with N-cycloheptyl-2-pyrrolidinecarboxamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide is commonly used in scientific research to study the role of 1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide channels in various physiological processes. 1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide channels are found in many tissues including the heart, pancreas, and skeletal muscle. They play a crucial role in regulating insulin secretion, cardiac function, and vascular tone.

properties

Product Name |

1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide |

|---|---|

Molecular Formula |

C18H25ClN2O3S |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-cycloheptylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H25ClN2O3S/c19-14-9-11-16(12-10-14)25(23,24)21-13-5-8-17(21)18(22)20-15-6-3-1-2-4-7-15/h9-12,15,17H,1-8,13H2,(H,20,22) |

InChI Key |

JSZQTBXDKCKJFZ-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-acetyl-2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B298658.png)

![N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B298660.png)

![2-[2-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B298662.png)

![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B298664.png)

![ethyl 4-{N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperazine-1-carboxylate](/img/structure/B298665.png)

![ethyl 2-(2-hydroxybenzylidene)-5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298666.png)

![8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B298668.png)

![3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B298669.png)

![5-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298671.png)

![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298674.png)

![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298676.png)

![N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B298678.png)

![N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B298679.png)